molecular formula C13H14N2 B1522518 N-cyclobutylquinolin-8-amine CAS No. 1249160-36-8

N-cyclobutylquinolin-8-amine

Cat. No.: B1522518
CAS No.: 1249160-36-8
M. Wt: 198.26 g/mol
InChI Key: VKQYWDSZLUKRDJ-UHFFFAOYSA-N
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Description

“N-cyclobutylquinolin-8-amine” is a chemical compound with the CAS Number: 1249160-36-8 . It has a molecular weight of 198.27 and is typically in powder form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes . These methods often employ catalytic systems and focus on synthetic advantages and mechanistic aspects of the reactions .


Molecular Structure Analysis

The IUPAC name for this compound is N-cyclobutyl-8-quinolinamine . The InChI code for this compound is 1S/C13H14N2/c1-4-10-5-3-9-14-13 (10)12 (8-1)15-11-6-2-7-11/h1,3-5,8-9,11,15H,2,6-7H2 .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 198.27 . It is stored at room temperature .

Scientific Research Applications

Pharmacological Significance

Quinoline derivatives, such as 8-hydroxyquinolines, have been a focal point in medicinal chemistry due to their broad spectrum of biological activities. These compounds have shown significant promise in treating life-threatening diseases, including cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021). Their metal chelation properties further enhance their potential as drug candidates across various therapeutic areas.

Anti-cancer and Antiviral Applications

Aminoquinolines, sharing a core structural motif with N-cyclobutylquinolin-8-amine, have been identified for their anticancer adjuvant properties and toxicokinetic features. These compounds, including derivatives like tafenoquine, have shown mechanisms that increase the antiproliferative action of chemotherapeutic agents through multiple pathways, including cell cycle arrest, histone acetylation, and inhibition of the PI3K/Akt/mTOR pathways (Ferreira et al., 2021). Such insights suggest potential areas of application for this compound in cancer research.

Neurodegenerative Disorders

The neuroprotective, antiaddictive, and antidepressant-like activities of certain tetrahydroisoquinoline compounds present in the mammalian brain highlight another avenue for the application of quinoline derivatives. These findings underscore the potential for compounds like this compound to contribute to the development of treatments for neurodegenerative diseases and related disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Metal Chelation and Environmental Applications

The properties of 8-hydroxyquinoline derivatives in detecting metal ions highlight the potential utility of this compound in environmental chemistry and analytical applications. The chelation properties of these derivatives make them potent candidates for developing treatments targeting diseases associated with metal ion dysregulation (Gupta, Luxami, & Paul, 2021).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

N-cyclobutylquinolin-8-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved . Additionally, this compound has shown binding affinity to certain receptor proteins, influencing signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, it has been reported to induce apoptosis, thereby reducing cell viability. This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways. For instance, this compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair . This inhibition leads to the accumulation of DNA damage and subsequent cell death.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Initially, the compound is stable and exerts its biochemical effects consistently. Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that this compound can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can affect the synthesis and degradation of key biomolecules, impacting overall cellular metabolism.

Properties

IUPAC Name

N-cyclobutylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-4-10-5-3-9-14-13(10)12(8-1)15-11-6-2-7-11/h1,3-5,8-9,11,15H,2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQYWDSZLUKRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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